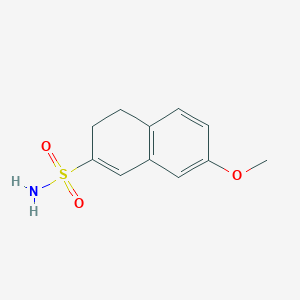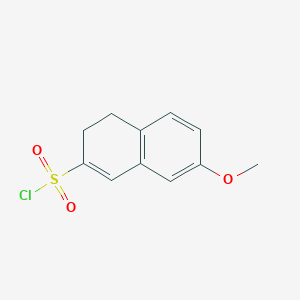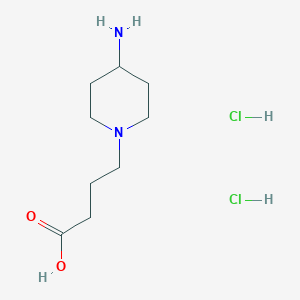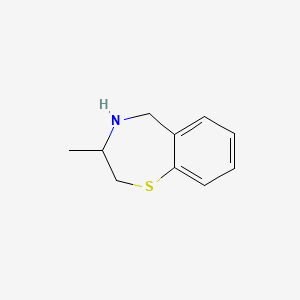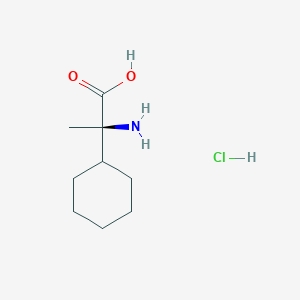![molecular formula C9H20Cl2N2 B1448471 N-[2-(cyclopropylamino)ethyl]-N-methylcyclopropanamine dihydrochloride CAS No. 1803562-59-5](/img/structure/B1448471.png)
N-[2-(cyclopropylamino)ethyl]-N-methylcyclopropanamine dihydrochloride
Descripción general
Descripción
N-[2-(cyclopropylamino)ethyl]-N-methylcyclopropanamine dihydrochloride (N,N-DMCPA-HCl) is a cyclic amine compound with a variety of uses in scientific research and laboratory experiments. It is a cyclic amine, meaning that its structure is composed of a ring of atoms, with a nitrogen atom at the center. N,N-DMCPA-HCl is a derivative of the cyclopropylamine family, and is commonly used in research applications such as enzyme inhibition, protein binding, and ion channel modulation. It is also used in laboratory experiments to study its biochemical and physiological effects on biological systems.
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Therapeutic Potential
One study delves into the synthesis and biological evaluation of bromophenol derivatives with a cyclopropyl moiety, revealing these compounds as effective inhibitors of cytosolic carbonic anhydrase I and II isoforms, as well as acetylcholinesterase (AChE) enzymes. These inhibitors show promise in treating diseases like Alzheimer's disease, Parkinson's disease, senile dementia, and ataxia (Boztaş et al., 2019).
Synthesis of Potential Antidepressants
Research on the copper-catalyzed aminoboration of methylenecyclopropanes has highlighted a method for creating (borylmethyl)cyclopropylamines, which serve as potential building blocks for synthesizing antidepressants and other therapeutic agents. The process is noted for its high regio- and diastereoselectivity (Sakae et al., 2014).
Advanced Synthesis for Organic Chemistry
A study focused on the synthesis of trans-2-substituted cyclopropylamines from α-chloroaldehydes reports a method achieving high diastereoselectivity. This synthesis method is pertinent for creating compounds prevalent in pharmaceuticals and agrochemicals (West et al., 2019).
Mechanistic Investigations in Organic Synthesis
Another study provides insights into the cyclopropanation of electron-deficient alkenes, contributing to our understanding of reaction mechanisms involving cobalt(II)-catalysts. This research underscores the importance of cyclopropyl compounds in advanced organic synthesis and the development of new catalytic processes (Chirila et al., 2018).
Propiedades
IUPAC Name |
N,N'-dicyclopropyl-N'-methylethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-11(9-4-5-9)7-6-10-8-2-3-8;;/h8-10H,2-7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTALJJESBWWBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCNC1CC1)C2CC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclopropylamino)ethyl]-N-methylcyclopropanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[(Tert-butoxy)carbonyl]amino}-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B1448389.png)
![5H,6H,7H-cyclopenta[b]pyridine-3-sulfonamide](/img/structure/B1448390.png)
![Benzyl 4-[(aminocarbonyl)amino]piperidine-1-carboxylate](/img/structure/B1448391.png)


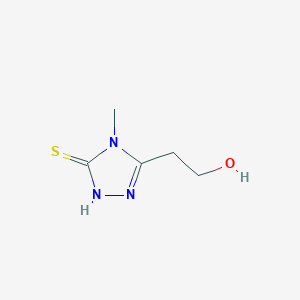
![4-Bromothiazolo[5,4-c]pyridin-2-amine](/img/structure/B1448398.png)
